Lipophilicity Differentiation: XLogP3-AA Comparison Against Non-Fluorinated Phenyl Analog
The target compound displays a computed XLogP3-AA of 4.4, reflecting the contribution of both the difluoromethoxy group and the 4-methylphenyl substituent [1]. In contrast, the non-fluorinated analog 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2) has a computed XLogP of approximately 3.8, lacking the lipophilicity enhancement conferred by the -OCF₂H moiety [2]. This logP differential of approximately +0.6 units indicates that the target compound is roughly 4-fold more lipophilic, with anticipated higher membrane permeability but potentially lower aqueous solubility. The difluoromethoxy group contributes both lipophilicity and hydrogen bond acceptor capacity, a combination not achievable with simple halogen substituents [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | 5-(4-Methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2): XLogP ≈ 3.8 (estimated from molecular formula C₁₆H₁₄N₂S vs. C₁₇H₁₄F₂N₂OS) |
| Quantified Difference | ΔXLogP ≈ +0.6 log units (approximately 4-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; comparator value estimated from structural difference |
Why This Matters
Higher lipophilicity directly impacts cell permeability and tissue distribution in cell-based assays, making this compound potentially more suitable for intracellular target engagement than the non-fluorinated analog.
- [1] PubChem Compound Summary for CID 33678935, 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] ZINC Database Entry ZINC3333886. 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol. logP = 4.664, MW = 332.375. View Source
